2-(Isonicotinamido)ethyl 2-(4-ethylphenoxy)acetate hydrochloride
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Overview
Description
This compound is a complex organic molecule that likely contains an isonicotinamide group, an ethyl group, a phenoxy group, and an acetate group. It’s likely used in the field of organic chemistry, possibly for research or pharmaceutical purposes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic chemistry reactions. For example, phenoxy acetamide and its derivatives can be synthesized through many chemical techniques and new computational chemistry applications .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. Similar compounds, such as ethyl-2-(4-aminophenoxy)acetate, have been synthesized through selective and consecutive reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its specific molecular structure .Scientific Research Applications
Environmental Analysis and Pollution Studies
Research on phenols and aromatic acids in river waters, including the analysis of various phenolic and aromatic compounds through gas chromatographic-mass spectrometric identification, highlights the importance of understanding environmental pollutants and their sources. This area of study is critical for assessing water quality and the impact of industrial and urban activities on river ecosystems (Matsumoto, Ishiwatari, & Hanya, 1977).
Medicinal Chemistry and Drug Development
Significant research has been dedicated to developing new classes of compounds with potential therapeutic applications, such as high-ceiling diuretics and anti-asthma medications. This includes the synthesis and evaluation of Mannich bases and aminomethyl derivatives for their saluretic and diuretic activities, as well as the production of prototypes for anti-asthma drugs through enzymatic hydrolysis techniques (Lee et al., 1984; Bevilaqua et al., 2004).
Materials Science and Corrosion Inhibition
The exploration of chalcone derivatives for their corrosion inhibition properties on mild steel in acidic environments demonstrates the intersection of chemistry and materials science. Such research provides insights into protective strategies for industrial materials, enhancing their durability and lifespan (Lgaz et al., 2017).
Synthetic Chemistry and Catalyst Development
Studies on the synthesis of coumarins through Pechmann condensation in Lewis acidic chloroaluminate ionic liquid reveal advancements in synthetic methodologies, offering more efficient and environmentally friendly routes for producing complex organic compounds (Potdar, Mohile, & Salunkhe, 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(pyridine-4-carbonylamino)ethyl 2-(4-ethylphenoxy)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4.ClH/c1-2-14-3-5-16(6-4-14)24-13-17(21)23-12-11-20-18(22)15-7-9-19-10-8-15;/h3-10H,2,11-13H2,1H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJNIQFUFFIFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)OCCNC(=O)C2=CC=NC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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